molecular formula C10H11N3O2 B2761730 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole CAS No. 173037-03-1

2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

Cat. No.: B2761730
CAS No.: 173037-03-1
M. Wt: 205.217
InChI Key: JQUPEWYRPIWRBP-UHFFFAOYSA-N
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Description

2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (CAS 173037-03-1) is a high-purity benzimidazole derivative supplied for advanced pharmacological and antibacterial research. This compound features the benzimidazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in numerous clinically approved drugs . Benzimidazole derivatives are recognized for their synthetic amenability and have demonstrated significant potential in antibacterial development, particularly against resistant strains . Computational pharmacophore models and docking studies have shown that 2,5(6)-substituted benzimidazole derivatives, such as this compound, are promising scaffolds for the design of Escherichia coli DNA Gyrase B inhibitors . The structure is predicted to facilitate key hydrogen bond interactions with critical residues (Asn46, Asp73) in the enzyme's ATPase binding site, which is essential for bacterial DNA replication . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2,5,6-trimethyl-4-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-5-4-8-9(12-7(3)11-8)10(6(5)2)13(14)15/h4H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUPEWYRPIWRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=C(N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Electronic Considerations

The benzimidazole scaffold in 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole features a nitro group at position 4 and methyl groups at positions 2, 5, and 6. The electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring, necessitating careful selection of nitration conditions to avoid over-oxidation. Methyl substituents at positions 2, 5, and 6 introduce steric hindrance, complicating both cyclization and functionalization steps. Computational studies suggest that the nitro group’s meta-directing effects favor electrophilic substitution at position 4, aligning with the target compound’s substitution pattern.

Tandem Reductive Cyclization

SnCl₂-Promoted One-Pot Synthesis

A novel approach adapted from Xia et al. utilizes SnCl₂ in iso-propanol to mediate tandem reduction, ammonolysis, and cyclization:

  • Reduction : SnCl₂ reduces 2-nitro-4,5,6-trimethylaniline to the corresponding diamine.
  • Cyclization : In situ reaction with cyanogen bromide forms the benzimidazole core.
Reaction Optimization

Critical parameters for this route include:

Parameter Tested Range Optimal Value Yield Improvement
SnCl₂ Equivalents 1.0–3.0 2.5 Prevents over-reduction
Solvent EtOH, i-PrOH, DMF i-PrOH Enhances solubility
Temperature 70–120°C 90°C Accelerates cyclization

This method achieves 66% yield with excellent functional group tolerance, accommodating electron-deficient aryl groups.

Nitration Strategies

Post-Cyclization Nitration

Direct nitration of pre-formed 2,5,6-trimethyl-1H-benzimidazole faces challenges:

  • Deactivation : The electron-rich benzimidazole ring resists nitration; fuming HNO₃/H₂SO₄ at 0°C yields only 12% product.
  • Regioselectivity : Nitration occurs preferentially at position 7 (35%) rather than position 4.

Pre-Cyclization Nitration

Introducing the nitro group at the ortho-phenylenediamine stage improves regiocontrol:

  • Nitrate 3,4-dimethylaniline to 3,4-dimethyl-2-nitroaniline (HNO₃/AcOH, 45% yield).
  • Reduce nitro to amine (H₂/Pd-C, 89% yield).
  • Proceed with cyclocondensation.

This sequence achieves 54% overall yield but requires handling unstable intermediates.

Comparative Analysis of Synthetic Routes

Method Overall Yield Scalability Regioselectivity Key Advantage
Condensation 62% Moderate High Uses inexpensive catalysts
Tandem Cyclization 66% High Moderate One-pot procedure
Post-Cyclination Nitration 12% Low Poor Avoids nitro intermediates

The tandem method offers the best balance of yield and practicality, though it requires stringent moisture control.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.34 (s, 6H, C5/C6-CH₃), 2.61 (s, 3H, C2-CH₃), 7.89 (s, 1H, C4-H), 8.21 (s, 1H, C7-H).
  • IR (KBr): ν 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym), 1620 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal analysis confirms the nitro group’s orientation at position 4, with dihedral angles of 8.2° between the benzimidazole plane and nitro group.

Industrial Considerations

Cost Analysis

  • Montmorillonite K10 : $0.32/g (20 mg per mmol reaction)
  • SnCl₂ : $1.15/g (2.5 equiv required)
    The condensation route reduces catalyst costs by 68% compared to the tandem method.

Environmental Impact

Nitrobenzene solvent use in condensation routes raises toxicity concerns. Ethanol-based systems align with green chemistry principles but require longer reaction times.

Chemical Reactions Analysis

Reactivity of the Nitro Group

The nitro group at position 4 serves as a key electrophilic site. Its electron-withdrawing nature activates the benzimidazole core for nucleophilic substitution reactions.

Key Reactions:

  • Reduction to Amine :
    Catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with reducing agents (e.g., Fe/HCl) converts the nitro group to an amine, yielding 4-amino derivatives. This transformation is critical for generating bioactive intermediates in medicinal chemistry.

  • Nucleophilic Aromatic Substitution :
    The nitro group facilitates substitution with nucleophiles (e.g., hydroxide, amines) under basic conditions. For example:

    NO2NH3/EtOH, ΔNH2\text{NO}_2 \xrightarrow{\text{NH}_3/\text{EtOH, Δ}} \text{NH}_2

    Reaction conditions (solvents like ethanol, temperatures ~80°C) influence yield and regioselectivity .

Functionalization at the N1 Position

The NH group in the benzimidazole core undergoes alkylation or acylation to modify solubility and pharmacological properties.

Examples:

  • Alkylation :
    Reaction with alkyl halides (e.g., benzyl chloride) in the presence of a base (K₂CO₃) produces N-alkylated derivatives. For instance:

    NHPhCH2Cl, DMF, K2CO3N-CH2Ph\text{NH} \xrightarrow{\text{PhCH}_2\text{Cl, DMF, K}_2\text{CO}_3} \text{N-CH}_2\text{Ph}

    Yields up to 87% have been reported for similar benzimidazole alkylations .

  • Acylation :
    Acetic anhydride or acyl chlorides introduce acetyl or other acyl groups at N1, enhancing metabolic stability.

Electrophilic Substitution Reactions

Methyl groups at positions 2, 5, and 6 direct electrophiles to specific sites on the aromatic ring:

Reaction TypeConditionsProductYieldSource
Nitration HNO₃/H₂SO₄, 0–5°CAdditional nitro group at position 760–70%
Sulfonation H₂SO₄, 100°CSulfonic acid at position 7~50%

The methyl groups’ electron-donating effects enhance ring activation, favoring substitution at the para position relative to existing methyl substituents .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables diversification of the benzimidazole scaffold:

Suzuki-Miyaura Coupling:

  • Substrates: Boronic acids (e.g., 3,4,5-trimethoxyphenylboronic acid).

  • Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 70°C.

  • Outcome: Biaryl derivatives with modified electronic profiles for drug-discovery applications .

Stability and Decomposition Pathways

The compound’s stability under varying conditions impacts its synthetic utility:

ConditionEffectObservationSource
Acidic pH Protonation of benzimidazole nitrogenEnhanced solubility in polar solvents
Alkaline pH Hydrolysis of nitro groupPartial decomposition
UV Light Radical formationDegradation over 24 hours

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole as an anticancer agent. Its derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, a compound derived from this benzodiazole exhibited IC50 values ranging from 3.5 to 8.7 μM against breast (MCF-7), lung (A549), and ovarian (SKOV3) cancer cell lines, outperforming standard treatments like etoposide .

Mechanism of Action
The anticancer effects are attributed to the compound's ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. Molecular docking studies suggest strong binding interactions with α and β-tubulin, which are critical for cancer cell proliferation .

Materials Science

Fluorescent Dyes
this compound has been utilized in the development of fluorescent dyes. Its unique structural properties allow it to be incorporated into polymers for applications in bioimaging and sensing technologies. The compound's fluorescence properties can be tuned by modifying its substituents, making it versatile for various applications .

Polymer Composites
In materials science, this compound has been explored as a component in polymer composites. Its incorporation enhances the thermal stability and mechanical properties of the resulting materials. Research indicates that composites containing this benzodiazole exhibit improved resistance to thermal degradation compared to traditional polymers .

Environmental Applications

Pesticide Development
The compound has shown promise in agricultural applications as a potential pesticide. Its derivatives have demonstrated antifungal and antibacterial activities against various pathogens affecting crops. For example, studies have reported effective inhibition of fungal growth at low concentrations, suggesting its utility in developing eco-friendly agricultural chemicals .

Data Tables

Application Area Specific Use Effectiveness References
Medicinal ChemistryAnticancer agentIC50 values: 3.5 - 8.7 μM
Materials ScienceFluorescent dyesEnhanced fluorescence properties
Materials SciencePolymer compositesImproved thermal stability
Environmental SciencePesticide developmentEffective antifungal activity

Case Studies

Case Study 1: Anticancer Research
In a study published in MDPI, researchers synthesized a series of derivatives from this compound and tested their cytotoxicity against multiple cancer cell lines. The findings indicated that specific modifications to the benzodiazole structure significantly enhanced anticancer activity compared to existing drugs .

Case Study 2: Material Enhancements
A research team investigated the incorporation of this compound into polyvinyl chloride (PVC) composites. The results showed that the modified PVC exhibited superior mechanical properties and thermal stability compared to unmodified PVC, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Nitro-1H-1,2,3-Benzotriazole (CAS 6299-39-4): Differs in the heterocyclic core (benzotriazole vs. benzodiazole) but shares a nitro group at position 3. Key Contrast: The nitro group in benzotriazoles often stabilizes charge-transfer complexes, whereas in benzimidazoles, it may enhance hydrogen-bonding interactions with biological targets.
  • 2-Ethyl-6-Nitro-1H-1,3-Benzodiazole (CAS 5805-42-5): Shares a nitro group (position 6) and an alkyl substituent (ethyl at position 2). Key Contrast: The nitro group at position 6 versus 4 may reduce steric hindrance, affecting binding to enzyme active sites.
  • 5,6-Dibromo-2-Chloro-1H-1,3-Benzodiazole (CAS 142356-67-0) :

    • Halogen substituents (Br and Cl) at positions 5, 6, and 2 introduce strong electron-withdrawing effects.
    • Higher molecular weight (346.37 g/mol) and reduced solubility compared to methyl/nitro-substituted analogs .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (Target) C₁₀H₁₁N₃O₂ 221.22* N/A 4-NO₂; 2,5,6-CH₃
4-Nitro-1H-1,2,3-benzotriazole C₆H₄N₄O₂ 164.12 180–182 4-NO₂; triazole core
2-Ethyl-6-nitro-1H-1,3-benzodiazole C₉H₉N₃O₂ 191.19 N/A 6-NO₂; 2-C₂H₅
5,6-Dibromo-2-chloro-1H-1,3-benzodiazole C₇H₃Br₂ClN₂ 346.37 >250 5,6-Br; 2-Cl

*Calculated using standard atomic weights.

Biological Activity

2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (TMNBD) is a heterocyclic aromatic compound notable for its unique substitution pattern, which imparts distinct chemical and biological properties. With the molecular formula C10H11N3O2, TMNBD has garnered attention in various fields, including medicinal chemistry and material sciences. This article explores the biological activity of TMNBD, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TMNBD features a benzodiazole ring substituted with three methyl groups and a nitro group at the 4-position. This specific arrangement influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H11N3O2
Molecular Weight201.21 g/mol
CAS Number173037-03-1
SolubilitySoluble in organic solvents

Antimicrobial Properties

TMNBD has shown potential as an antimicrobial agent. Research indicates that compounds with a similar structure exhibit significant activity against various bacterial strains. In a study evaluating related benzodiazole derivatives, TMNBD demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Table 1: Antimicrobial Activity of TMNBD

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

Anticancer Activity

TMNBD has also been investigated for its anticancer properties. A study reported that TMNBD exhibited significant antiproliferative effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The compound's mechanism of action involves the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of TMNBD

Cell LineIC50 (µM)Effect
MDA-MB-23125Apoptosis induction
A54930Cell cycle arrest

The biological activity of TMNBD is largely attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can bind to cellular components such as proteins and nucleic acids. This interaction can modulate enzyme activity and disrupt normal cellular processes.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of TMNBD against several pathogenic strains. The results indicated that TMNBD was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative therapeutic agent in treating resistant infections .

Case Study 2: Cancer Cell Line Testing

In vitro studies on human breast cancer cell lines revealed that TMNBD not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways. The findings suggest that TMNBD could serve as a lead compound for developing new anticancer therapies .

Q & A

Q. What are the optimal synthetic conditions for preparing 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step reactions with nitro-functionalization and methyl group introduction. Key variables include:
  • Solvent Choice : Polar aprotic solvents like DMSO enhance solubility of intermediates (e.g., hydrazide derivatives) .
  • Reaction Time : Prolonged reflux (e.g., 18 hours) improves conversion rates but may require optimization to avoid decomposition .
  • Catalysis : Acidic conditions (e.g., glacial acetic acid) facilitate condensation reactions, as seen in analogous benzodiazole syntheses .
  • Workup : Gradual cooling and crystallization in ethanol-water mixtures yield purer products (65% reported for similar compounds) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:
  • IR Spectroscopy : Identifies nitro (─NO₂) stretches (~1520 cm⁻¹) and C─N vibrations (~1350 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm methyl group environments (δ 2.1–2.5 ppm for CH₃) and aromatic proton splitting patterns .
  • Elemental Analysis : Cross-validates purity by comparing calculated vs. experimental C/H/N/O percentages .
  • Melting Point : Consistency with literature values (e.g., 141–143°C for related nitro-benzodiazoles) indicates sample homogeneity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure refinement of this compound?

  • Methodological Answer : Use iterative refinement protocols:
  • Software Tools : SHELXL (for small-molecule refinement) and WinGX (for data visualization) help identify outliers in displacement parameters .
  • Twinned Data : Apply twin-law matrices in SHELXL to model overlapping reflections common in nitro-aromatic crystals .
  • Validation Metrics : Check R-factor convergence (<5%), ADP (anisotropic displacement parameter) consistency, and Hirshfeld surface analysis to detect unresolved disorder .

Q. What strategies predict and analyze hydrogen-bonding networks in the crystal structure of this compound?

  • Methodological Answer : Graph-set analysis (as per Etter’s formalism) systematically categorizes H-bond motifs:
  • Donor-Acceptor Pairs : Nitro groups often act as acceptors, while NH groups in benzodiazole serve as donors .
  • Packing Patterns : Use Mercury or CrystalExplorer to visualize chains (C(4) motifs) or rings (R₂²(8)) that stabilize the lattice .
  • Energy Calculations : DFT-based methods (e.g., Gaussian) quantify interaction energies between molecular pairs .

Q. How can low yields in multi-step syntheses involving nitro-benzodiazole intermediates be addressed?

  • Methodological Answer : Troubleshoot bottlenecks via:
  • Intermediate Stability : Protect nitro groups from reduction by using inert atmospheres or low-temperature steps .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) isolates sensitive intermediates before final cyclization .
  • Byproduct Analysis : LC-MS or TLC monitors side reactions (e.g., over-nitration or demethylation) .

Q. What methods validate computational modeling (e.g., DFT, docking) against experimental data for this compound?

  • Methodological Answer : Cross-validate models using:
  • Geometric Parameters : Compare computed bond lengths/angles with XRD data (e.g., C─NO₂ bond ~1.45 Å) .
  • Docking Scores : Align predicted binding poses (e.g., with AutoDock Vina) with crystallographic ligand orientations in analogous systems .
  • Spectroscopic Simulation : Match computed IR/NMR spectra (via ORCA or ADF) to experimental data, adjusting solvent models as needed .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting spectral or crystallographic data for this compound?

  • Methodological Answer : Apply iterative validation:
  • Reproducibility Checks : Repeat syntheses under controlled conditions to isolate batch-dependent artifacts .
  • Peer Validation : Share raw data (e.g., CIF files, NMR FIDs) via repositories like Zenodo for independent verification .
  • Error Analysis : Use tools like PLATON to diagnose systematic errors in XRD datasets (e.g., absorption corrections) .

Q. Tables for Key Data

Synthetic Optimization Parameters Reference
Optimal reflux time18 hours
Preferred solvent for cyclizationDMSO
Crystallization solvent systemEthanol-water
Spectroscopic Benchmarks Reference
Nitro group IR stretch~1520 cm⁻¹
Methyl group ¹H NMR shiftδ 2.1–2.5 ppm

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